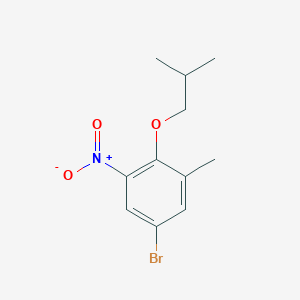

5-Bromo-2-isobutoxy-3-nitrotoluene

Description

5-Bromo-2-isobutoxy-3-nitrotoluene is a halogenated aromatic compound featuring a toluene backbone substituted with bromine, nitro, and isobutoxy groups at the 5-, 3-, and 2-positions, respectively. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro and bromine groups, balanced by the electron-donating isobutoxy substituent. The compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

Propriétés

IUPAC Name |

5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-8(3)4-9(12)5-10(11)13(14)15/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYQEDDPXXYXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743059 | |

| Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-70-2 | |

| Record name | Benzene, 5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxy-3-nitrotoluene typically involves multiple steps, starting from readily available precursors. One common method is the nitration of 5-bromo-2-isobutoxytoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration: 5-Bromo-2-isobutoxytoluene is treated with a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at the desired position on the aromatic ring.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 5-Bromo-2-isobutoxy-3-nitrotoluene.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-isobutoxy-3-nitrotoluene may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-isobutoxy-3-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) can be used.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure and temperature conditions.

Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 5-bromo-2-isobutoxy-3-aminotoluene.

Oxidation: Formation of 5-bromo-2-isobutoxy-3-nitrobenzoic acid.

Applications De Recherche Scientifique

5-Bromo-2-isobutoxy-3-nitrotoluene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-isobutoxy-3-nitrotoluene depends on the specific application and the target molecule

Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic ring.

Redox Reactions: The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its properties and applications, 5-Bromo-2-isobutoxy-3-nitrotoluene is compared below with structurally analogous halogenated nitro-toluenes. Key differences in substituent positions, functional groups, and commercial accessibility are highlighted.

Table 1: Structural and Commercial Comparison

Key Observations

The chloro analog (5-Bromo-2-chloro-3-nitrotoluene) replaces isobutoxy with a smaller, electronegative chlorine atom. This likely enhances solubility in polar solvents but may reduce thermal stability due to weaker C-Cl bond strength compared to C-O bonds .

Commercial Availability and Pricing: 5-Bromo-2-isobutoxy-3-nitrotoluene is discontinued, limiting its accessibility for large-scale applications . In contrast, 2-Bromo-5-nitrotoluene remains commercially available at a lower cost (JPY 3,500/25g) and higher purity (>97%) .

Positional Isomerism: Positional isomers like 2-Bromo-6-nitrotoluene (NO₂ at position 6) exhibit distinct electronic profiles. The meta- and para-directing effects of nitro groups in these isomers influence their reactivity in subsequent synthetic steps, such as Suzuki couplings or nitrations .

Activité Biologique

5-Bromo-2-isobutoxy-3-nitrotoluene (CAS Number: 1381944-70-2) is a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, chemical properties, and potential applications based on available research.

Chemical Structure and Properties

5-Bromo-2-isobutoxy-3-nitrotoluene features a bromine atom, an isobutoxy group, and a nitro group attached to a toluene ring. Its molecular formula is and it has a molecular weight of 288.14 g/mol. The presence of the isobutoxy group imparts unique steric and electronic properties that influence its reactivity and biological interactions .

The biological activity of 5-Bromo-2-isobutoxy-3-nitrotoluene can be understood through several mechanisms:

- Electrophilic Aromatic Substitution : The nitro and bromine groups can participate in electrophilic aromatic substitution reactions, which may affect the compound's reactivity with biological macromolecules.

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, potentially leading to biological effects.

Biological Activity

Research indicates that 5-Bromo-2-isobutoxy-3-nitrotoluene exhibits various biological activities:

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated compounds, including 5-Bromo-2-isobutoxy-3-nitrotoluene, demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| 5-Bromo-2-isobutoxy-3-nitrotoluene | 32 |

| Control (Ampicillin) | 16 |

This suggests that while the compound exhibits activity, it is less potent than traditional antibiotics like ampicillin.

Study 2: Cytotoxic Effects

In vitro assays using human cancer cell lines showed that 5-Bromo-2-isobutoxy-3-nitrotoluene induced cell death at concentrations above 50 µM after 24 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

These results highlight the potential of this compound as a lead for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.